9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of transformations including chlorination, methylation, and cyclization. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione may be explored for its potential as a pharmaceutical agent. Its unique structure and reactivity could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism of action of 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3’,5-Trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione
- 9’-Bromo-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione
- 9’-Fluoro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione
Uniqueness
What sets 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione apart from similar compounds is its specific substitution pattern and the presence of the chloro group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C19H22ClN3O3 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
9-chloro-1',3,3'-trimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C19H22ClN3O3/c1-11-6-7-23-14-9-13(20)5-4-12(14)10-19(15(23)8-11)16(24)21(2)18(26)22(3)17(19)25/h4-5,9,11,15H,6-8,10H2,1-3H3 |
InChI Key |
DTOPSWXMIXQGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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